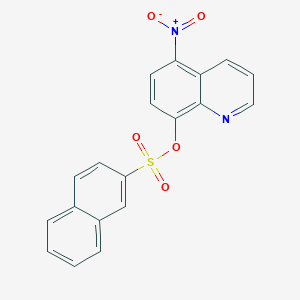![molecular formula C27H25Cl2N3O3 B11536574 N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11536574.png)
N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propoxyphenyl group, and a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with comparable reactivity and applications.
Uniqueness
N-[(1Z)-3-{(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H25Cl2N3O3 |
|---|---|
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
N-[(Z)-3-[(2Z)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H25Cl2N3O3/c1-3-15-35-22-12-9-19(10-13-22)16-25(30-26(33)20-7-5-4-6-8-20)27(34)32-31-18(2)21-11-14-23(28)24(29)17-21/h4-14,16-17H,3,15H2,1-2H3,(H,30,33)(H,32,34)/b25-16-,31-18- |
Clave InChI |
UQEVPOJYJRHECN-SAFOKSQISA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C(/C)\C2=CC(=C(C=C2)Cl)Cl)\NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-anthracen-9-ylmethylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11536498.png)
![2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11536505.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11536515.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536537.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)
![2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)
![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)

![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
